molecular formula C20H23N3O5S2 B2662042 N-(benzo[d]thiazol-6-yl)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide CAS No. 941924-61-4

N-(benzo[d]thiazol-6-yl)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide

Cat. No. B2662042
CAS RN: 941924-61-4
M. Wt: 449.54
InChI Key: WZZVAIJKGIJDDY-UHFFFAOYSA-N
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Description

“N-(benzo[d]thiazol-6-yl)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide” is a type of benzothiazole sulfonamide . Benzothiazole sulfonamides are synthesized from simple commercially available building blocks (benzo[d]thiazole-2-thiol and primary and secondary amines) .


Synthesis Analysis

The synthesis of benzothiazole sulfonamides starts from simple commercially available building blocks (benzo[d]thiazole-2-thiol and primary and secondary amines) that are connected via a S oxidation/S-N coupling approach, a S-N coupling/S-oxidation sequence, or via a S-oxidation/S-F bond formation/SuFEx approach . The labile N-H bond in N-monoalkylated BT-sulfonamides further allowed the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .


Molecular Structure Analysis

The structure configuration of newly synthesized compounds has been determined by elemental analysis and various spectroscopic (IR, HNMR and GCMS) techniques .


Chemical Reactions Analysis

The labile N-H bond in N-monoalkylated BT-sulfonamides (pKa (BTSO2N(H)Bn) = 3.34 ± 0.05) further allowed the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction . N-Alkyl-N-aryl BT-sulfonamides were accessed with the help of the Chan-Lam coupling reaction .

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

Catalysis and Hydrogenation Reactions

Photochromic Materials and Optoelectronics

Materials Science and Naphthalene Derivatives

Coordination Chemistry and Fluorescent Probes

Mechanism of Action

While the exact mechanism of action for “N-(benzo[d]thiazol-6-yl)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide” is not specified, it’s known that some benzothiazole derivatives bind to the primary interaction sites of certain enzymes and have good blood-brain barrier (BBB) penetration .

properties

IUPAC Name

N-(1,3-benzothiazol-6-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S2/c1-27-11-9-23(10-12-28-2)30(25,26)17-6-3-15(4-7-17)20(24)22-16-5-8-18-19(13-16)29-14-21-18/h3-8,13-14H,9-12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZZVAIJKGIJDDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d]thiazol-6-yl)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide

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